molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]

Cat. No.: B12891238
CAS No.: 82310-64-3
M. Wt: 699.6 g/mol
InChI Key: BNPLXCJQOYDPPN-UHFFFAOYSA-N
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Description

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .

Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .

Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .

Mechanism of Action

The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .

Comparison with Similar Compounds

Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Platinum-based compounds have garnered significant attention in the field of medicinal chemistry, particularly for their anticancer properties. The compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is a novel platinum(IV) complex that combines the coordination of D-gluconate with a chiral diamine ligand. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of platinum complexes typically involves the coordination of platinum(II) with various ligands. The specific compound under discussion features a platinum(IV) center coordinated to two D-gluconate ligands and a 1,2-cyclohexanediamine backbone. This unique structure enhances its solubility and biological interactions compared to traditional platinum(II) drugs like cisplatin.

The biological activity of platinum complexes is primarily attributed to their ability to bind DNA and interfere with cellular processes such as replication and transcription. The mechanism of action for this specific compound includes:

  • DNA Binding : The platinum center forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  • Cellular Uptake : Studies indicate that the lipophilicity of the complex significantly influences its cellular uptake. For instance, complexes with D-gluconate ligands demonstrated increased cellular accumulation compared to their non-glycosylated counterparts .

Table 1: Cellular Uptake of Platinum Complexes

ComplexCellular Uptake (ng Pt/10^6 cells) at 0.1 μM/24 hCellular Uptake at 1 μM/6 hCellular Uptake at 10 μM/6 h
Compound 14.4 ± 0.513 ± 372 ± 2
Compound 22.2 ± 0.26.2 ± 0.347 ± 2
Compound 33.6 ± 0.29.6 ± 0.861 ± 8
Compound 43.9 ± 0.311 ± 282 ± 7
Cisplatin0.3 ± 0.12.3 ± 0.310 ± 3

This table illustrates how the presence of D-gluconate ligands enhances the cellular uptake of platinum complexes compared to traditional cisplatin.

Antitumor Efficacy

Research has shown that the compound exhibits significant antitumor activity against various cancer cell lines, including HeLa and A2780 cells . The cytotoxicity is attributed not only to DNA binding but also to the modulation of metabolic pathways within cancer cells.

  • Case Study : In vitro studies demonstrated that the compound's IC50 values ranged from 11 µM in MCF-7 cells to 26 µM in A2780 cells, indicating promising therapeutic potential .

Side Effects and Toxicity

While platinum-based drugs are effective in treating cancer, they are also associated with notable side effects such as nephrotoxicity and neurotoxicity. Studies on related compounds suggest that modifications in ligand structure can mitigate these adverse effects while maintaining efficacy .

Properties

CAS No.

82310-64-3

Molecular Formula

C18H36N2O14Pt

Molecular Weight

699.6 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2

InChI Key

BNPLXCJQOYDPPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2]

Origin of Product

United States

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